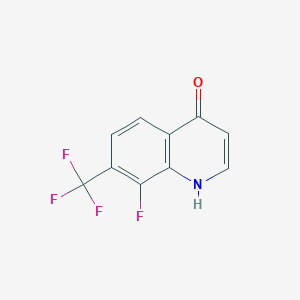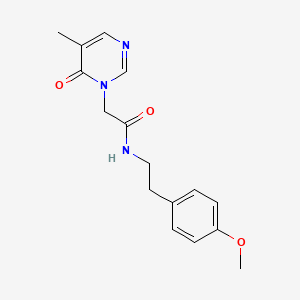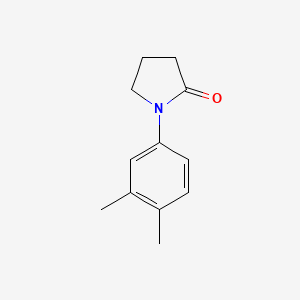
(6-Amino-3-chloro-2-fluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-Amino-3-chloro-2-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 1802430-56-3 . It has a linear formula of C6H6BCLFNO2 . The compound has a molecular weight of 189.38 .
Molecular Structure Analysis
The InChI code for “(6-Amino-3-chloro-2-fluorophenyl)boronic acid” is 1S/C6H6BClFNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H,10H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. They are particularly known for their role in the Suzuki-Miyaura coupling . Other transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
“(6-Amino-3-chloro-2-fluorophenyl)boronic acid” is a solid at 20°C . It is soluble in methanol . The compound has a melting point of 247°C .科学的研究の応用
Synthesis and Structural Analysis
- Amino-3-fluorophenyl boronic acids have been synthesized from bromo-fluoroaniline, undergoing a lithium-bromine exchange, followed by trimethyl borate addition and acidic hydrolysis. These compounds, including derivatives like (6-Amino-3-chloro-2-fluorophenyl)boronic acid, are significant in the synthesis of biologically active compounds and pharmaceutical agents. They are utilized in various chemical reactions like Suzuki cross-coupling, Petasis reaction, and Diels-Alder reactions (Das et al., 2003).
Carbohydrate Sensing
- Ortho-Aminomethylphenylboronic acids, closely related to (6-Amino-3-chloro-2-fluorophenyl)boronic acid, are used in carbohydrate sensors. The presence of the amino group enhances affinity towards diols at neutral pH, beneficial in designing receptors for carbohydrates and other compounds with vicinal diols (Sun et al., 2019).
Potential in Neutron Capture Therapy
- Boronated amino acids, including derivatives of phenylboronic acid, have been synthesized for potential use in neutron capture therapy. These compounds are investigated for their biological activity, influenced by molecular lipophilicity (Kabalka et al., 2008).
Fluorescence Quenching Studies
- Studies on boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid have provided insights into their fluorescence quenching properties in alcohols. Such studies are essential in understanding the photophysical properties of these compounds (Geethanjali et al., 2015).
Fluorescent Chemosensors
- Boronic acids are integral in developing fluorescent chemosensors for detecting carbohydrates, bioactive substances, and ions. The interaction of boronic acids with diols forms the basis for sensor development, with variations in fluorescence intensity and quantum yields being key properties (Huang et al., 2012).
Sensor Development
- Boronic acids are employed in sensor development for detecting various compounds. Their interaction with diols and Lewis bases leads to applications in biological labeling, protein manipulation, and therapeutic development (Lacina et al., 2014).
Electropolymerization
- Boronate-substituted polyanilines, derived from compounds like 3-aminophenylboronic acid, can serve as advanced affinity transducers. They are important in the development of sensors for polyols and hydroxy acids (Nikitina et al., 2015).
Specific Reduction in Food Matrices
- Boronic acids, including variants similar to (6-Amino-3-chloro-2-fluorophenyl)boronic acid, have been researched for specific reduction of fructose in food matrices. Their ability to form esters with diols has practical applications in modifying sugar composition in fruit juices and other food products (Pietsch & Richter, 2016).
Safety and Hazards
作用機序
Target of Action
(6-Amino-3-chloro-2-fluorophenyl)boronic acid is primarily used as an organic synthesis intermediate . It is involved in the preparation of other organoboron compounds . The compound’s primary targets are the molecules it interacts with during these synthesis processes .
Mode of Action
The mode of action of (6-Amino-3-chloro-2-fluorophenyl)boronic acid involves its participation in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis . The boronic acid moiety of the compound interacts with other molecules under specific conditions to form new bonds .
Biochemical Pathways
In the context of Suzuki-Miyaura coupling reactions, (6-Amino-3-chloro-2-fluorophenyl)boronic acid affects the formation of carbon-carbon bonds . This reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules . The downstream effects include the formation of new organic compounds with potential applications in various fields, such as pharmaceuticals and materials science .
Pharmacokinetics
For instance, boronic acids are generally well-absorbed and can distribute throughout the body . They can also undergo metabolism and be excreted from the body . These properties can impact the bioavailability of (6-Amino-3-chloro-2-fluorophenyl)boronic acid.
Result of Action
The result of the action of (6-Amino-3-chloro-2-fluorophenyl)boronic acid is the formation of new organic compounds through Suzuki-Miyaura coupling reactions . These new compounds can have various molecular and cellular effects, depending on their structure and properties .
特性
IUPAC Name |
(6-amino-3-chloro-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClFNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVBNYAMTHHWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Cl)N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2705240.png)
![N-(2-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2705241.png)
![{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)


![5-methyl-9-(2-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2705248.png)
![[1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine](/img/structure/B2705252.png)



![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2705256.png)
![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2705257.png)
![N-(2,3-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2705261.png)
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2705262.png)